methyl 3-(6-methylpyridin-3-yl)propanoate
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Overview
Description
Methyl 3-(6-methylpyridin-3-yl)propanoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-methylpyridin-3-yl)propanoate typically involves the esterification of 3-(6-methylpyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(6-methylpyridin-3-yl)propanoic acid.
Reduction: 3-(6-methylpyridin-3-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-methylpyridin-3-yl)propanoate is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 3-(6-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride
Uniqueness
Methyl 3-(6-methylpyridin-3-yl)propanoate is unique due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the ester functional group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
86379-37-5 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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